![molecular formula C14H10FNO5 B6402963 3-(5-Fluoro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% CAS No. 1261932-05-1](/img/structure/B6402963.png)
3-(5-Fluoro-2-methoxyphenyl)-5-nitrobenzoic acid, 95%
Overview
Description
3-(5-Fluoro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% (3-Fluoro-5-nitrobenzoic acid) is a fluorinated organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 133-135 °C and a boiling point of 360 °C. It is soluble in most organic solvents, including ethanol, acetone, and ethyl acetate, and has a high solubility in water. 3-Fluoro-5-nitrobenzoic acid is used in the synthesis of various compounds, including drugs, agrochemicals, and polymers. It is also used in the production of pharmaceuticals, cosmetics, and food additives.
Scientific Research Applications
3-Fluoro-5-nitrobenzoic acid is widely used in scientific research in a variety of fields. It is used as a reagent in organic synthesis, as a reactant in the synthesis of drugs and other compounds, and as a catalyst in the production of polymers. It is also used in the synthesis of pharmaceuticals, agrochemicals, and food additives. In addition, 3-Fluoro-5-nitrobenzoic acid is used in the study of enzyme kinetics and in the study of enzyme-mediated reactions.
Mechanism of Action
3-Fluoro-5-nitrobenzoic acid acts as an inhibitor of enzymes in the human body. It binds to the active site of the enzyme and inhibits its activity, preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
3-Fluoro-5-nitrobenzoic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. In addition, 3-Fluoro-5-nitrobenzoic acid has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been found to inhibit the activity of enzymes involved in the synthesis of hormones, such as cortisol and testosterone.
Advantages and Limitations for Lab Experiments
3-Fluoro-5-nitrobenzoic acid has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is soluble in most organic solvents. In addition, it is stable in air and does not require special storage conditions. However, 3-Fluoro-5-nitrobenzoic acid is toxic and can cause skin and eye irritation, so it should be handled with care.
Future Directions
In the future, 3-Fluoro-5-nitrobenzoic acid may be used in the development of new drugs and agrochemicals. It may also be used in the study of enzyme kinetics and in the study of enzyme-mediated reactions. In addition, it may be used to study the effects of environmental pollutants on human health. Furthermore, 3-Fluoro-5-nitrobenzoic acid may be used in the development of new analytical methods and in the study of the effects of drugs on the human body.
Synthesis Methods
3-Fluoro-5-nitrobenzoic acid is synthesized via a two-step process. In the first step, 5-nitrobenzoic acid is reacted with 2-methoxyfluoroacetaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction occurs at room temperature and yields 3-fluoro-5-nitrobenzoic acid as the product. In the second step, the product is purified by recrystallization from ethanol.
properties
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)-5-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-13-3-2-10(15)7-12(13)8-4-9(14(17)18)6-11(5-8)16(19)20/h2-7H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNYRVMQNLMDJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690223 | |
Record name | 5'-Fluoro-2'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-05-1 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5′-fluoro-2′-methoxy-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261932-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5'-Fluoro-2'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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